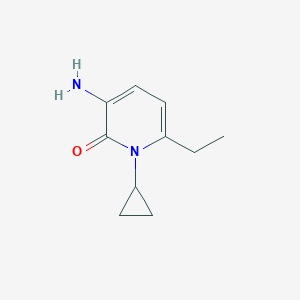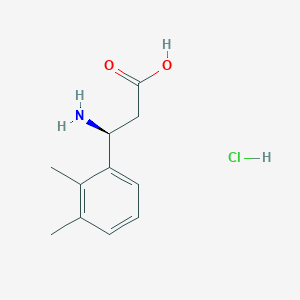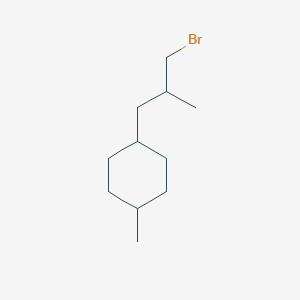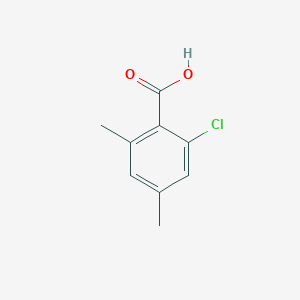![molecular formula C13H9NO3 B13163944 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13163944.png)
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid is an organic compound with the molecular formula C13H9NO3 It is characterized by the presence of a furan ring substituted with a cyanophenyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver nitrate and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like acetic anhydride and amines are used for esterification and amidation reactions, respectively.
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of 3-aminophenyl derivatives.
Substitution: Formation of esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and cyanophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, furan derivatives have been shown to exhibit antibacterial activity by targeting bacterial cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3-(5-phenyl-furan-2-yl)-acrylic acid ethyl ester: Similar in structure but with an acrylic acid ester moiety.
2-(Furan-2-yl)acetic acid: Lacks the cyanophenyl group, making it less complex.
Uniqueness
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid is unique due to the presence of both the cyanophenyl group and the furan ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H9NO3 |
|---|---|
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
2-[5-(3-cyanophenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H9NO3/c14-8-9-2-1-3-10(6-9)12-5-4-11(17-12)7-13(15)16/h1-6H,7H2,(H,15,16) |
InChI-Schlüssel |
HJEQVZYMTAHOLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)CC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


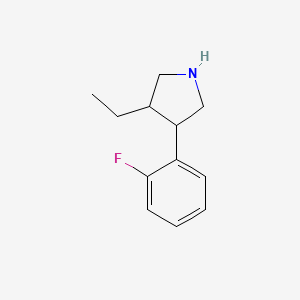

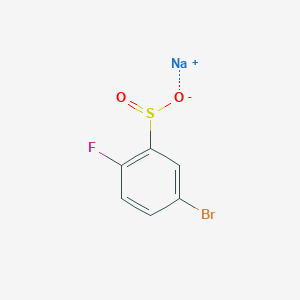


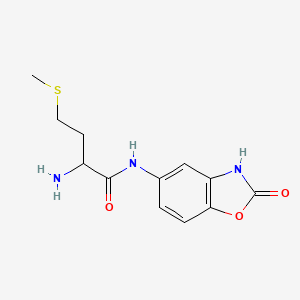
![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)

